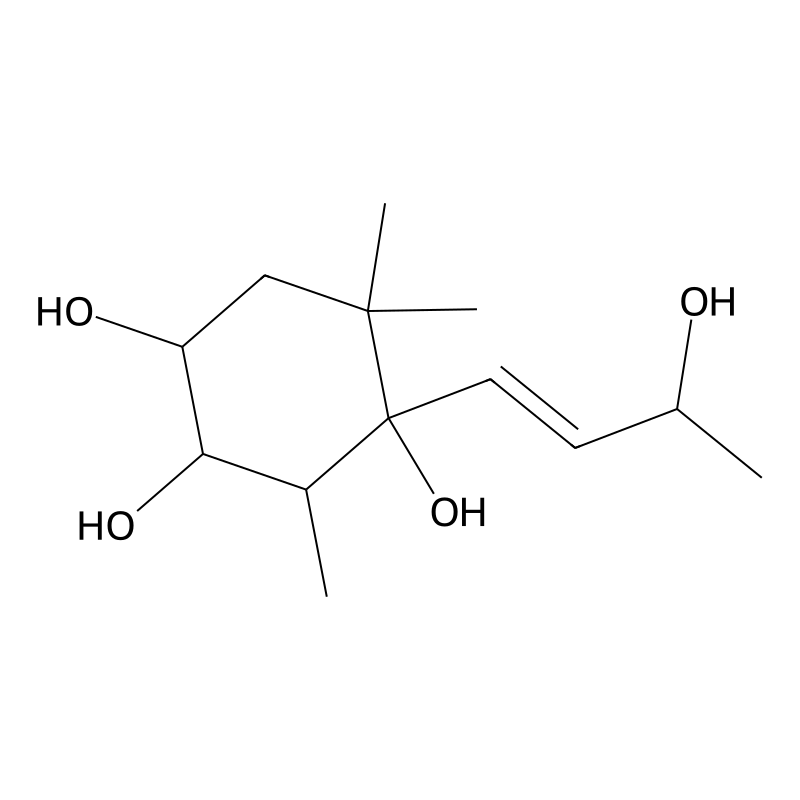

Megastigm-7-ene-3,4,6,9-tetrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Isolation and Source

Current research suggests Megastigm-7-ene-3,4,6,9-tetrol can be isolated from the Apollonias barbujana plant. Apollonias is a genus of flowering shrubs or small trees native to the Mediterranean region []. Further research is needed to determine if this compound is present in other plant species.

Potential Research Applications

The scientific interest in Megastigm-7-ene-3,4,6,9-tetrol stems from its classification as a natural product. Natural products have historically played a significant role in drug discovery []. While the specific properties and potential applications of Megastigm-7-ene-3,4,6,9-tetrol are yet to be fully elucidated, its structure with four hydroxyl groups suggests potential for various research avenues:

- Biological Activity: The presence of hydroxyl groups can influence a molecule's interaction with biological systems. Researchers might investigate Megastigm-7-ene-3,4,6,9-tetrol for potential antimicrobial, insecticidal, or other biological activities.

- Drug Discovery: As a naturally occurring molecule, Megastigm-7-ene-3,4,6,9-tetrol could serve as a lead compound for drug discovery efforts. Scientists might study how the compound interacts with specific targets within the body, potentially leading to the development of new therapeutics.

Megastigm-7-ene-3,4,6,9-tetrol is a naturally occurring compound primarily isolated from the plant species Apollonias barbujana. This compound belongs to the megastigmane family, characterized by a specific arrangement of hydroxyl groups attached to a steroid-like structure. The molecular formula for Megastigm-7-ene-3,4,6,9-tetrol is C₁₃H₂₄O₄, with a molar mass of approximately 244.33 g/mol . Its structure features four hydroxyl groups located at the 3, 4, 6, and 9 positions on the carbon skeleton, contributing to its potential biological activities and reactivity.

- Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

- Reduction: The compound can be reduced to yield more saturated derivatives.

- Substitution Reactions: The presence of hydroxyl groups allows for nucleophilic substitution reactions at various positions on the molecule .

These reactions highlight its versatility in synthetic organic chemistry and potential modifications for various applications.

Research has indicated that Megastigm-7-ene-3,4,6,9-tetrol exhibits a range of biological activities. It has been studied for its:

- Antioxidant Properties: The compound may help mitigate oxidative stress in biological systems.

- Antimicrobial Activity: Preliminary studies suggest it possesses antimicrobial properties against certain pathogens.

- Potential Therapeutic Uses: Its unique structure may contribute to various pharmacological effects, although further studies are needed to elucidate these mechanisms fully .

Several methods have been developed for synthesizing Megastigm-7-ene-3,4,6,9-tetrol:

- Natural Extraction: Isolation from plant sources like Apollonias barbujana is the most straightforward method.

- Total Synthesis: Synthetic routes have been explored in laboratories using starting materials that undergo multiple steps of functionalization to introduce hydroxyl groups at the desired positions.

- Semi-synthesis: Modifications of related megastigmane compounds can lead to the formation of Megastigm-7-ene-3,4,6,9-tetrol through selective reactions .

Megastigm-7-ene-3,4,6,9-tetrol has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products.

- Food Industry: As a natural product with potential health benefits, it could be utilized in functional foods or dietary supplements .

Interaction studies involving Megastigm-7-ene-3,4,6,9-tetrol focus on its effects on biological systems and other compounds. These studies aim to understand:

- Synergistic Effects: How this compound interacts with other phytochemicals or drugs to enhance therapeutic outcomes.

- Mechanisms of Action: Investigating how it exerts its biological effects at the molecular level.

Research in this area is still emerging and requires further exploration to establish clear interaction profiles .

Megastigm-7-ene-3,4,6,9-tetrol shares structural similarities with other megastigmane derivatives. Here are some comparable compounds:

Megastigm-7-ene-3,4,6,9-tetrol's unique configuration of hydroxyl groups distinguishes it from these similar compounds. Its specific arrangement contributes to its distinct biological properties and potential applications in various fields.

Botanical Sources: Apollonias barbujana as Primary Isolation Matrix

Megastigm-7-ene-3,4,6,9-tetrol represents a distinctive C13 megastigmane derivative that has been primarily isolated from Apollonias barbujana, a tree species endemic to the Macaronesian islands [1] [2]. This natural product exhibits the molecular formula C13H24O4 with a molecular weight of 244.33 grams per mole, bearing the Chemical Abstracts Service registry number 180164-14-1 [1] [6]. The compound belongs to the broader category of megastigmane glycosides and related norisoprenoid derivatives that characterize the secondary metabolite profile of this endemic Lauraceae species [17] [18].

Apollonias barbujana, commonly known as barbusano or Canary laurel, represents a monotypic genus within the Lauraceae family and serves as the exclusive natural source for this tetrol compound [9] [10]. The species demonstrates remarkable ecological significance as an endemic plant of Macaronesia, distributed across the Canary Islands and Madeira archipelagos [9] [14]. Contemporary taxonomic research has repositioned this species within the genus Persea, reflecting its phylogenetic relationships with other Macaronesian endemic species such as Persea indica [10] [14].

The isolation of Megastigm-7-ene-3,4,6,9-tetrol from Apollonias barbujana has been documented through systematic phytochemical investigations of the plant's ethanolic extracts [12]. These investigations have revealed the presence of multiple phenylpropanoid compounds alongside the megastigmane derivatives, indicating a complex secondary metabolite matrix within this species [12]. The plant material, particularly the leaves, serves as the primary extraction matrix for obtaining this compound through conventional organic solvent extraction methodologies [15].

Chemotaxonomic Significance in Lauraceae Family Plants

The presence of Megastigm-7-ene-3,4,6,9-tetrol within Apollonias barbujana contributes significantly to the chemotaxonomic characterization of the Lauraceae family [16] [19]. This botanical family encompasses approximately 2,500 species distributed globally and serves as a remarkable source of diverse secondary metabolites including alkaloids, flavonoids, and terpenoid compounds [16] [19]. The identification of specific megastigmane derivatives provides valuable chemical markers for understanding evolutionary relationships and metabolic diversity within this economically and ecologically important plant family [19] [21].

Comparative phytochemical analyses of nine Lauraceae species have demonstrated that secondary metabolite profiles serve as effective tools for species differentiation and taxonomic classification [16]. The molecular networking approaches applied to Lauraceae species have revealed distinct chemical fingerprints characterized by specific combinations of isoquinoline alkaloids, flavonoids, and other specialized metabolites [16]. Within this context, the megastigmane tetrol from Apollonias barbujana represents a unique chemical signature that distinguishes this species from related Lauraceae taxa [17] [18].

The chemotaxonomic importance of megastigmane compounds extends beyond simple species identification to encompass broader evolutionary and biogeographic patterns within the Lauraceae [21] [22]. These compounds demonstrate structural relationships with other C13 norisoprenoid derivatives found throughout the plant kingdom, suggesting conserved biosynthetic pathways that have diverged through evolutionary time [28] [37]. The occurrence of specific megastigmane structures in particular Lauraceae lineages provides insights into the metabolic evolution of this ancient plant family [19] [21].

| Lauraceae Genus | Primary Secondary Metabolite Classes | Geographic Distribution |

|---|---|---|

| Apollonias | Megastigmanes, Phenylpropanoids | Macaronesia |

| Laurus | Sesquiterpene lactones, Alkaloids | Mediterranean |

| Cinnamomum | Phenylpropanoids, Flavonoids | Asia |

| Persea | Acetogenins, Fatty acid derivatives | Americas, Macaronesia |

Co-occurrence with Secondary Metabolites in Plant Matrices

The isolation and characterization of Megastigm-7-ene-3,4,6,9-tetrol occurs within complex phytochemical matrices that contain multiple classes of secondary metabolites [12] [31]. Systematic phytochemical investigations of Apollonias barbujana have documented the co-occurrence of this megastigmane derivative with various phenylpropanoid compounds, including irregular phenylpropanoids and phenethyl alcohols [12]. These co-occurring metabolites include threo-guaiacylglycerol, 3-methoxy-4-dihydroxyphenethyl alcohol, and 3,4-dimethoxyphenethyl alcohol, which collectively contribute to the overall secondary metabolite profile of this endemic species [12].

The extraction and purification protocols for megastigmane compounds must account for the presence of these co-occurring secondary metabolites, which can influence both extraction efficiency and compound stability [31] [32]. Modern analytical approaches utilizing liquid chromatography-mass spectrometry techniques have proven essential for resolving complex mixtures and accurately quantifying individual components within these multi-compound matrices [31] [35]. The polar nature of the tetrol functional groups in Megastigm-7-ene-3,4,6,9-tetrol necessitates specific extraction conditions that differ from those optimal for less polar co-occurring compounds [32] [33].

Research on related megastigmane glycosides from other plant species has demonstrated that these compounds frequently occur alongside flavonoids, tannins, and other polyphenolic substances [26] [28]. This pattern of co-occurrence suggests shared biosynthetic regulation or common ecological functions within plant defense systems [24] [31]. The characterization of these complex metabolite mixtures requires sophisticated separation techniques and comprehensive analytical protocols to ensure accurate structural determination and quantitative analysis [31] [35].

The stability and interconversion of megastigmane derivatives within plant matrices present additional challenges for phytochemical analysis [37]. Some megastigmane compounds demonstrate rapid interconversion between different structural forms, particularly those containing hemiketal functionalities [37]. This chemical behavior necessitates careful handling and storage conditions during extraction and purification procedures to maintain compound integrity [32] [37].

Ecological Role in Plant Defense Mechanisms

Megastigm-7-ene-3,4,6,9-tetrol functions as part of the broader secondary metabolite arsenal that plants employ for defense against herbivores, pathogens, and environmental stresses [23] [24]. Secondary metabolites serve crucial roles in plant survival strategies, providing protection through various mechanisms including direct toxicity, feeding deterrence, and antimicrobial activity [23] [27]. The specific ecological functions of megastigmane derivatives encompass multiple aspects of plant-environment interactions, particularly in the context of chemical ecology and plant defense systems [24] [25].

The biosynthetic origin of megastigmane compounds from carotenoid precursors links their production to fundamental plant physiological processes [28] [38]. These C13 norisoprenoids arise through oxidative cleavage of C40 carotenoids, connecting their biosynthesis to light-harvesting processes and stress response mechanisms [38] [39]. The enzymatic pathways responsible for megastigmane formation involve carotenoid cleavage dioxygenases that respond to various environmental stimuli, including herbivore damage and pathogen attack [38] [24].

Research on plant defense mechanisms has established that secondary metabolites function through multiple modes of action, including direct toxicity to herbivores, disruption of insect development, and interference with pathogen growth [23] [27]. Megastigmane derivatives contribute to these defense systems through their chemical properties and their integration with other defensive compounds [24] [28]. The hydroxyl groups present in Megastigm-7-ene-3,4,6,9-tetrol may enhance its solubility and bioavailability, potentially increasing its effectiveness as a defensive compound [25] [27].

The ecological significance of megastigmane compounds extends to their role in plant communication and signaling processes [24] [20]. Volatile megastigmane derivatives can serve as airborne signals that warn neighboring plants of herbivore attack or pathogen presence, contributing to community-level defense responses [20] [24]. While Megastigm-7-ene-3,4,6,9-tetrol itself may not be volatile due to its multiple hydroxyl groups, it may serve as a precursor to more volatile defensive compounds or function in localized defense responses [24] [25].

| Defense Mechanism | Metabolite Class | Primary Function | Target Organisms |

|---|---|---|---|

| Direct Toxicity | Alkaloids, Glycosides | Cellular disruption | Herbivores, Pathogens |

| Feeding Deterrence | Tannins, Terpenoids | Palatability reduction | Herbivorous insects |

| Antimicrobial Activity | Phenolic compounds | Growth inhibition | Bacterial, Fungal pathogens |

| Signaling Compounds | Volatile terpenoids | Communication | Plant community |

The biosynthesis of Megastigm-7-ene-3,4,6,9-tetrol follows the established terpenoid biosynthetic framework, involving two primary precursor pathways that provide the foundational carbon skeleton for this thirteen-carbon megastigmane [1] [2]. The mevalonate pathway represents the principal route for terpenoid precursor formation in most eukaryotic organisms, operating primarily within the cytoplasm and endoplasmic reticulum [1] [2]. This pathway initiates with the condensation of three acetyl-coenzyme A molecules through a series of six enzymatic reactions, consuming three adenosine triphosphate equivalents and two nicotinamide adenine dinucleotide phosphate molecules to yield a single isopentenyl diphosphate molecule [1] [2].

The critical regulatory step occurs at the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, catalyzed by 3-hydroxy-3-methylglutaryl-coenzyme A reductase within the endoplasmic reticulum membrane [1] [2]. This reaction uniquely consumes two nicotinamide adenine dinucleotide phosphate molecules and represents the primary control point for terpenoid precursor availability [1] [2]. The final step involves the adenosine triphosphate-dependent decarboxylation of mevalonate diphosphate to isopentenyl diphosphate by mevalonate diphosphate decarboxylase, with increasing evidence suggesting this process occurs within peroxisomes [1] [2].

The methylerythritol phosphate pathway provides an alternative route for isopentenyl diphosphate and dimethylallyl diphosphate biosynthesis, operating exclusively within plastids through seven consecutive enzymatic reactions [1] [2]. This pathway converts glyceraldehyde-3-phosphate and pyruvate into the essential five-carbon precursors, consuming three adenosine triphosphate and three nicotinamide adenine dinucleotide phosphate molecules [1] [2]. The pathway begins with 1-deoxy-D-xylulose-5-phosphate synthase catalyzing the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate, a crucial step that significantly influences the metabolic rate of the entire pathway [1] [2].

The formation of farnesyl diphosphate, the direct sesquiterpene precursor for potential megastigmane formation, occurs through the sequential condensation of dimethylallyl diphosphate with isopentenyl diphosphate units by farnesyl diphosphate synthase [3]. However, current evidence suggests that Megastigm-7-ene-3,4,6,9-tetrol and related megastigmanes arise primarily through the oxidative degradation of β-carotenoids rather than direct terpenoid cyclase-mediated formation from farnesyl diphosphate [4] [5] [6]. This carotenoid-derived pathway represents a non-canonical route that bypasses traditional terpene synthase mechanisms, instead utilizing carotenoid cleavage dioxygenases to generate the thirteen-carbon megastigmane skeleton directly from forty-carbon tetraterpene precursors [5] [7].

Enzymatic Modification Processes in Oxygenation Patterns

The formation of the characteristic oxygenation pattern observed in Megastigm-7-ene-3,4,6,9-tetrol involves multiple enzymatic modification processes that introduce hydroxyl groups at specific positions within the megastigmane framework [8] [9] [10]. Cytochrome P450 monooxygenases represent the primary catalytic machinery responsible for the regio- and stereoselective hydroxylation reactions that generate the tetrol functionality [8] [9] [10]. These enzymes demonstrate remarkable versatility in terpenoid modification, catalyzing hydroxylation of unactivated carbon-hydrogen bonds, epoxidation of double bonds, and complex oxidative rearrangements [8] [9] [10].

The cytochrome P450 families involved in terpenoid biosynthesis exhibit distinct substrate specificities and regiochemical preferences [9] [11]. The CYP76F subfamily demonstrates particular relevance to sesquiterpene and megastigmane hydroxylation, with multiple family members showing multi-substrate oxidase activity toward various terpenoid scaffolds [9]. These enzymes primarily hydroxylate terminal allylic methyl groups and can introduce hydroxyl functionalities at multiple positions within the carbon framework [9]. The CYP71 clan also contributes significantly to terpenoid modification, with various subfamily members catalyzing stereoselective hydroxylation reactions [9] [11].

The specific hydroxylation pattern observed in Megastigm-7-ene-3,4,6,9-tetrol suggests a coordinated series of enzymatic modifications rather than a single multi-hydroxylation event [8] [10]. The positioning of hydroxyl groups at carbons 3, 4, 6, and 9 indicates potential involvement of multiple cytochrome P450 enzymes with distinct regiochemical preferences [12] [13]. The tertiary alcohol at position 6 likely arises through hydroxylation of an unactivated tertiary carbon-hydrogen bond, a reaction typically catalyzed by specialized cytochrome P450 enzymes capable of overcoming the energetic barriers associated with tertiary carbon activation [8] [10].

Non-heme iron α-ketoglutarate-dependent oxygenases represent an alternative enzymatic mechanism for introducing hydroxyl functionalities into terpenoid scaffolds [8]. These enzymes utilize α-ketoglutarate as a co-substrate and require molecular oxygen for activity, producing succinate and carbon dioxide as co-products [8]. While less commonly involved in megastigmane biosynthesis compared to cytochrome P450 systems, these oxygenases can contribute to specific hydroxylation reactions, particularly those involving activated carbon-hydrogen bonds adjacent to existing functional groups [8].

The coordination between different oxygenase systems likely involves temporal and spatial regulation of enzyme expression and activity [10] [14]. Recent studies have demonstrated the effectiveness of enzyme fusion strategies in terpenoid modification, where terpene synthases are directly linked to cytochrome P450 enzymes to facilitate substrate channeling and improve reaction efficiency [14]. This approach has shown up to 5.4-fold improvement in hydroxylation efficiency for monoterpenoid substrates, suggesting that similar mechanisms may operate in natural megastigmane biosynthesis [14].

Comparative Biogenesis with β-Ionone-Derived Metabolites

The biogenetic relationship between Megastigm-7-ene-3,4,6,9-tetrol and β-ionone-derived metabolites reflects their shared origin from carotenoid degradation pathways, particularly the oxidative cleavage of β-carotene [4] [15] [5]. Both compound classes arise through the enzymatic breakdown of carotenoid precursors, although they differ in their specific cleavage patterns and subsequent modification pathways [5] [16]. β-Ionone formation occurs through asymmetric cleavage of β-carotene at the 9',10' double bond, catalyzed by beta,beta-carotene 9',10'-oxygenase, resulting in the formation of β-apo-10'-carotenal and β-ionone [16].

The fundamental structural distinction between megastigmanes and ionone derivatives lies in the position of oxygen functionalization within the carbon skeleton [5]. In ionone-family compounds, the oxygen function is positioned at carbon atom 9, corresponding to the ketone functionality in β-ionone [5]. Conversely, megastigmane derivatives like Megastigm-7-ene-3,4,6,9-tetrol exhibit oxygen functionalities at multiple positions, including carbons 3, 4, 6, and 9, representing a more extensively oxidized derivative of the carotenoid cleavage process [5].

The proposed biosynthetic relationship between these compound classes suggests that megastigmanes may arise through further enzymatic modification of ionone intermediates or through alternative cleavage patterns of the same carotenoid precursors [4] [5]. In the specific case of henna leaves, research has demonstrated that megastigmane biosynthesis can occur from gallic acid and β-ionone, with β-ionone serving as a degradative product of β-carotin [4]. This finding establishes a direct biochemical connection between ionone and megastigmane formation pathways [4].

Experimental evidence from lipoxygenase-catalyzed co-oxidation studies has revealed that β-carotene cleavage can produce multiple products simultaneously, including β-ionone, 5,6-epoxy-β-ionone, and dihydroactinidiolide [5]. These reactions proceed through free radical mechanisms that show no enantioselectivity, indicating non-enzymatic radical-mediated processes in addition to the stereoselective enzymatic pathways [5]. The formation of multiple structurally related products from the same carotenoid precursor suggests that megastigmanes and ionones may arise through parallel degradation pathways rather than sequential modification processes [5].

The mechanistic understanding of carotenoid cleavage reveals three distinct steps required for aroma compound generation from parent carotenoids: initial dioxygenase cleavage, subsequent enzymatic transformations producing polar intermediates, and acid-catalyzed conversions of non-volatile precursors into aromatic forms [5]. For β-damascenone formation from neoxanthin, the primary cleavage product grasshopper ketone requires enzymatic reduction before acid-catalyzed conversion to the final odoriferous compound [5]. Similar multi-step processes likely operate in megastigmane formation, although the specific enzymatic steps and intermediate compounds remain largely uncharacterized [5].

Genetic Regulation of Megastigmane Production in Source Organisms

The genetic regulation of megastigmane production involves complex transcriptional control mechanisms that coordinate the expression of biosynthetic enzymes across multiple metabolic pathways [17] [18] [19]. Transcription factors play crucial roles in controlling the expression of genes involved in terpenoid biosynthesis, with several families demonstrating specific involvement in secondary metabolite regulation [17] [18]. The identification of functional transcription factors in terpenoid pathways has revealed sophisticated regulatory networks that respond to developmental signals, environmental stimuli, and metabolic demands [17] [18].

Studies in Tripterygium wilfordii have identified specific interactions between megastigmane compounds and transcription factor systems, particularly involving STAT1 transcription factor modulation [19]. At concentrations of 10 μM, megastigmane glycosides including wilfordonisides A and B demonstrated significant inhibition of STAT1 translocation, with inhibition rates of 38.1%, 55.8%, and 53.9% respectively [19]. This finding suggests that megastigmane compounds may function as endogenous regulators of gene expression through direct or indirect interactions with transcriptional machinery [19].

The tissue-specific expression patterns observed in megastigmane-producing plants indicate sophisticated spatial regulation of biosynthetic gene expression [17] [20]. In Vigna luteola, megastigmane compounds are predominantly found in aerial parts, suggesting preferential expression of biosynthetic genes in photosynthetic tissues [20]. Similarly, Apollonias barbujana accumulates Megastigm-7-ene-3,4,6,9-tetrol specifically in leaf tissues, indicating tissue-specific regulatory mechanisms [12] [13]. This spatial regulation likely involves tissue-specific transcription factors that coordinate megastigmane biosynthesis with developmental programs and environmental responses [17].

Environmental stress responses represent a significant regulatory component in megastigmane biosynthesis, as evidenced by the correlation between stress conditions and megastigmane accumulation in various plant species [17] [21]. The expression of genes involved in terpenoid biosynthesis shows dramatic changes in response to environmental stimuli, including temperature stress, pathogen attack, and water availability [17] [21]. These stress-induced changes involve multiple levels of regulation, including transcriptional activation, post-transcriptional modification, and enzyme activity modulation [17] [21].

Recent advances in genome-wide association studies and transcriptomics have revealed the complex regulatory networks governing terpenoid biosynthesis in plants [17] [18]. Analysis of terpenoid synthesis-related differentially expressed genes has identified specific expression patterns that correlate with megastigmane accumulation [17]. In Opisthopappus longilobus, 56 significant differentially expressed genes encoding enzymes related to terpenoid synthesis were identified, including genes involved in both mevalonate and methylerythritol phosphate pathways [17]. These findings demonstrate the coordinated regulation of multiple biosynthetic pathways in terpenoid production [17].